Latanoprost

Description

This compound is a prodrug analog of prostaglandin F2 alpha that is used to treat elevated intraocular pressure (IOP). It was initially approved by the FDA in 1998. This compound is the first topical prostaglandin F2 alpha analog used for glaucoma treatment. It has been found to be well-tolerated and its use does not normally result in systemic adverse effects like other drugs used to treat elevated intraocular pressure, such as [Timolol]. Another benefit this compound is that it can be administered once a day.

This compound is a Prostaglandin Analog.

This compound is a prostaglandin F2alpha analogue and a prostanoid selective FP receptor agonist with an ocular hypertensive effect. This compound increases uveoscleral outflow and thereby reduces intraocular pressure.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 4 approved and 2 investigational indications.

A prostaglandin F analog used to treat OCULAR HYPERTENSION in patients with GLAUCOMA.

See also: Cloprostenol (related); Carboprost (related); this compound; netarsudil dimesylate (component of).

Structure

3D Structure

Propriétés

IUPAC Name |

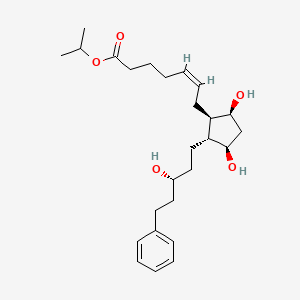

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-CEYXHVGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041057 | |

| Record name | Latanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Latanoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.29e-02 g/L | |

| Record name | Latanoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

130209-82-4, 155551-81-8 | |

| Record name | Latanoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latanoprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprost, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Latanoprost | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latanoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Latanoprost Signaling in Non-Ocular Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a synthetic analog of prostaglandin F2α (PGF2α), is a well-established therapeutic agent for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2][3] Its mechanism of action in ocular tissues is primarily attributed to the activation of the prostaglandin F (FP) receptor, which leads to increased uveoscleral outflow of aqueous humor.[1][3][4][5] Beyond its ophthalmic applications, this compound has garnered significant interest for its effects on various non-ocular cell types. Notably, it is recognized for inducing hypertrichosis, an increase in eyelash and hair growth, which has led to its off-label use in treating alopecia.[6][7][8] This guide provides a comprehensive technical overview of the known signaling pathways of this compound in non-ocular cells, including fibroblasts, keratinocytes, melanocytes, and adipocytes, with a focus on the molecular mechanisms that underpin its diverse physiological effects.

Core Signaling Pathways

This compound exerts its effects on non-ocular cells by binding to the FP receptor, a G-protein coupled receptor.[1] This interaction initiates a cascade of intracellular signaling events that can vary depending on the cell type. The primary signaling pathways implicated in this compound's non-ocular actions include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Rho/Rho-kinase (ROCK) pathways.

Fibroblast Signaling

In human Tenon's fibroblasts, this compound has been shown to induce cellular contraction and the release of pro-inflammatory cytokines and chemokines.[1][6][7][9] This is mediated through the activation of several interconnected signaling pathways.

Keratinocyte Signaling

This compound's role in promoting hair growth is linked to its effects on keratinocytes, the primary cells of the epidermis and hair follicles. Studies on HaCaT cells, an immortalized human keratinocyte line, indicate that this compound, particularly when delivered via nanotransfersomes, can enhance cell proliferation through the MAPK signaling pathway.[2][5][6][10]

Melanocyte Signaling

This compound is known to cause increased pigmentation in the iris and periorbital skin, which is attributed to its effects on melanocytes.[11] Research suggests that this compound stimulates melanogenesis by increasing the activity and transcription of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][12][13] Interestingly, this effect in iridial melanocytes appears to be dependent on interactions with adjacent fibroblasts, which express the FP receptor that melanocytes may lack.[4][8]

Adipocyte Signaling

This compound has been observed to have an inhibitory effect on adipogenesis, the process of preadipocyte differentiation into mature fat cells.[3][14][15] This is thought to be the mechanism behind the deepening of the upper eyelid sulcus seen in some glaucoma patients using this compound eye drops. The anti-adipogenic effect is mediated through the FP receptor.[15] Additionally, in diabetic mouse models, this compound has been shown to function as an indirect activator of AMP-activated protein kinase (AMPK) and a selective retinoid X receptor α (RXRα) antagonist, leading to improved glucose and lipid metabolism.[16][17]

Data Presentation

Quantitative Effects of this compound on Gene and Protein Expression

| Cell Type | Target | Effect | Concentration | Fold Change/Percent Change | Citation |

| Human Tenon's Fibroblasts | IL-6 Release | Increase | 10 µM | Concentration-dependent | [9] |

| Human Tenon's Fibroblasts | IL-8 Release | Increase | 10 µM | Concentration-dependent | [9] |

| Human Tenon's Fibroblasts | MCP-1 Release | Increase | 10 µM | Concentration-dependent | [9] |

| Human Tenon's Fibroblasts | MMP-3 mRNA | Upregulation | Not specified | - | [18] |

| Human Tenon's Fibroblasts | TIMP-2 mRNA | Upregulation | Not specified | - | [18] |

| Human Trabecular Meshwork Cells | MMP-1 mRNA | Increase | 0.03-30 µg/mL | Up to ~54% increase | [19] |

| Human Trabecular Meshwork Cells | MMP-3 mRNA | Increase | 0.03-30 µg/mL | Up to ~54% increase | [19] |

| Human Ciliary Muscle Cells | MMP-1 mRNA | Increase | 8-200 nM | 3- to 13-fold | [1] |

| Human Ciliary Muscle Cells | TIMP-1 Protein | Increase | 1 nM - 10 µM | 5% to 42% | [20] |

| MOLT-3 Cells | c-fos mRNA | Increase | Not specified | Significant increase | [21] |

| MOLT-3 Cells | MMP-9 mRNA | Increase | Not specified | Significant increase | [21] |

| MOLT-3 Cells | TIMP-4 mRNA | Decrease | Not specified | Significant decrease | [21] |

Quantitative Effects of this compound on Cellular Processes

| Cell Type | Process | Effect | Concentration | Quantitative Measurement | Citation |

| Human Tenon's Fibroblasts | Collagen Gel Contraction | Stimulation | 0.01-100 µM | Concentration-dependent decrease in gel diameter | [1] |

| HaCaT Keratinocytes | Cell Proliferation | No significant effect (free this compound) | 1 µM | - | [6] |

| HaCaT Keratinocytes | Cell Proliferation | Increase (nanotransfersome encapsulated) | 1-5 µM | ~6-10% increase | [6] |

| Human Iridial Melanocytes | DOPA Oxidase Activity | Increase (in co-culture with fibroblasts) | 10⁻⁷ - 10⁻⁵ M | 25-30% increase | [4][8] |

| 3T3-L1 Preadipocytes | Adipogenesis | Inhibition | 10-100 nM | Significant inhibition | [15] |

| Cynomolgus Monkey Iridial Melanocytes | Eumelanin Content | Increase | Not specified | 3- to 7-fold increase | [9][12] |

Experimental Protocols

Cell Culture and this compound Treatment

General Protocol for Adherent Cell Lines (e.g., Fibroblasts, Keratinocytes):

-

Culture cells in appropriate media (e.g., DMEM for HaCaT cells) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[22]

-

Seed cells in multi-well plates at a desired density (e.g., 7 x 10³ cells/well for a 96-well plate for proliferation assays).[6]

-

Once cells reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.[6][22]

-

Prepare stock solutions of this compound (free acid) in a suitable solvent like methyl acetate or DMSO. Dilute to the final desired concentrations in serum-free medium immediately before use.

-

Treat cells with varying concentrations of this compound or vehicle control for the specified duration (e.g., 5 minutes for phosphorylation studies, 24-72 hours for proliferation or gene expression analysis).[1][6]

Western Blot Analysis of MAPK/ERK and p38 Activation

Objective: To detect the phosphorylation status of key signaling proteins following this compound treatment.

-

Cell Lysis: After this compound treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[22]

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22]

-

SDS-PAGE: Load the denatured protein samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.[22]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24][25]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.[26]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, p38, or other target proteins (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[23]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[26]

-

Detection: After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[6]

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.

Real-Time RT-PCR for Gene Expression Analysis (e.g., MMPs)

Objective: To quantify changes in mRNA levels of target genes in response to this compound.

-

RNA Isolation: Following treatment of cells with this compound, isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.[2][10]

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase, oligo(dT) or random primers, and dNTPs.[1][27]

-

Real-Time PCR: Perform real-time PCR using a thermocycler with specific primers and probes (e.g., TaqMan) for the target genes (e.g., MMP-1, MMP-3) and a housekeeping gene (e.g., GAPDH) for normalization.[1][10]

-

Thermocycling Conditions (Example):

-

cDNA synthesis: 48°C for 30 minutes.

-

Denaturation: 95°C for 10 minutes.

-

Amplification (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.[10]

-

-

-

Data Analysis: Calculate the relative changes in gene expression using the comparative Ct (ΔΔCt) method.

Adipocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of preadipocytes.

-

Cell Culture: Culture preadipocytes (e.g., 3T3-L1 cells) in growth medium until confluent.[17]

-

Induction of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing a cocktail of inducers such as isobutylmethylxanthine (IBMX), dexamethasone, and insulin. Treat cells with various concentrations of this compound or vehicle control during the differentiation period.[17]

-

Maintenance: After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and continue the treatment with this compound. Change the medium every 2-3 days for a total of 10-14 days.[17]

-

Oil Red O Staining:

-

Wash the differentiated adipocytes with PBS and fix with 10% formalin for 1 hour.[17][18]

-

Wash with water and then with 60% isopropanol.[17]

-

Stain the lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution for 10-30 minutes.[17][18]

-

Wash extensively with water to remove excess stain.

-

-

Quantification:

-

Visually assess the degree of differentiation by microscopy.

-

For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.[11]

-

Conclusion

This compound's signaling in non-ocular cells is multifaceted, engaging several key intracellular pathways to elicit a range of physiological responses. In fibroblasts, it promotes contractility and a pro-inflammatory environment through MAPK, Rho/ROCK, and NF-κB signaling. In keratinocytes, the MAPK pathway is implicated in its proliferative effects, which are relevant to its use in hair growth treatments. The drug's influence on melanocytes, leading to increased pigmentation, appears to be an indirect mechanism involving paracrine signaling from fibroblasts, ultimately stimulating tyrosinase activity. Furthermore, this compound demonstrates anti-adipogenic properties by inhibiting preadipocyte differentiation via the FP receptor and modulates cellular metabolism through AMPK and RXRα pathways. This in-depth understanding of this compound's non-ocular signaling pathways provides a valuable foundation for researchers and drug development professionals exploring its therapeutic potential beyond ophthalmology. Further investigation is warranted to fully elucidate the intricate molecular mechanisms and to identify novel therapeutic applications for this versatile prostaglandin analog.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Effect of this compound on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. This compound-induced increase of tyrosinase transcription in iridial melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-Loaded Nanotransfersomes Designed for Scalp Administration Enhance Keratinocytes Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Short-time application of this compound does not stimulate melanogenesis in bovine ocular melanin-containing cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. edupoen.com.ar [edupoen.com.ar]

- 9. This compound stimulates eumelanogenesis in iridial melanocytes of cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. takara.co.kr [takara.co.kr]

- 14. This compound and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytometric Assessment of Cytostatic and Cytotoxic Effects of Topical Glaucoma Medications on Human Epithelial Corneal Line Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound induces matrix metalloproteinase-1 expression in human nonpigmented ciliary epithelial cells through a cyclooxygenase-2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ixcellsbiotech.com [ixcellsbiotech.com]

- 18. coriell.org [coriell.org]

- 19. A 4-week, dose-ranging study comparing the efficacy, safety and tolerability of this compound 75, 100 and 125 μg/mL to this compound 50 μg/mL (xalatan) in the treatment of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of topical this compound on corneal clarity; 1-year prospective study† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nacalai.com [nacalai.com]

- 26. bosterbio.com [bosterbio.com]

- 27. ocw.mit.edu [ocw.mit.edu]

Latanoprost: A Deep Dive into the Research of a Prostaglandin F2α Analog

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core research surrounding Latanoprost, a widely used prostaglandin F2α analog for the treatment of glaucoma and ocular hypertension. This document provides a comprehensive overview of its mechanism of action, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction

This compound is a synthetic prostaglandin F2α analog that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2][3] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, this compound acid.[4] This guide will delve into the molecular and cellular mechanisms that underpin its therapeutic effects.

Pharmacological Profile

The therapeutic efficacy of this compound is rooted in its selective agonism at the prostaglandin F (FP) receptor.

Receptor Binding and Functional Potency

This compound acid exhibits a high affinity for the FP receptor. The following table summarizes key quantitative data regarding its interaction with prostaglandin receptors.

| Ligand | Receptor | Assay Type | Value | Reference |

| This compound acid | FP | Radioligand Binding (Ki) | 98 nM | [5] |

| This compound acid | FP | Phosphoinositide Turnover (EC50) | 32-124 nM | [5] |

Mechanism of Action and Signaling Pathways

Upon binding to the FP receptor, a Gq protein-coupled receptor, this compound acid initiates a cascade of intracellular signaling events that ultimately lead to a reduction in IOP.[6]

Primary Signaling Cascade

The activation of the FP receptor by this compound acid primarily involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is a key initiator of the downstream effects of this compound.

Downstream Effector Pathways

The initial signaling cascade triggers further downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are crucial for the regulation of gene expression and cellular processes that contribute to the increased uveoscleral outflow.

Activation of the MAPK pathway, including ERK1/2, leads to the increased expression of transcription factors such as c-Fos. This, in turn, upregulates the expression of various Matrix Metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9, and modulates the expression of their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs). This remodeling of the extracellular matrix in the ciliary muscle and uveoscleral pathway is believed to reduce hydraulic resistance and enhance aqueous humor outflow.

Research also indicates the involvement of the PI3K/Akt/mTOR signaling pathway in the cellular response to this compound. This pathway is known to play a role in cell growth, survival, and proliferation, and its activation by this compound may contribute to the observed changes in the ciliary muscle and other ocular tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Radioligand Binding Assay for FP Receptor

This protocol is for determining the binding affinity (Ki) of this compound acid for the prostaglandin F2α (FP) receptor.

Materials:

-

Cell membranes expressing the human FP receptor

-

[3H]-Prostaglandin F2α ([3H]PGF2α) as the radioligand

-

This compound acid (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes (typically 20-50 µg of protein), a fixed concentration of [3H]PGF2α (typically at or below its Kd value, e.g., 2-5 nM), and varying concentrations of this compound acid (e.g., from 10-10 M to 10-5 M) in a final volume of 200 µL of binding buffer.

-

Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound acid that inhibits 50% of the specific binding of [3H]PGF2α (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Turnover Assay

This protocol measures the functional potency (EC50) of this compound acid by quantifying its ability to stimulate the production of inositol phosphates.

Materials:

-

Cells expressing the human FP receptor (e.g., HEK293 cells)

-

[3H]-myo-inositol

-

This compound acid

-

Assay medium (e.g., DMEM)

-

Lithium chloride (LiCl) solution

-

Trichloroacetic acid (TCA)

-

Dowex AG1-X8 anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling: Culture cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulation: Treat the cells with varying concentrations of this compound acid for a specific time (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding ice-cold TCA.

-

Extraction and Separation: Extract the inositol phosphates and separate them from other cellular components using anion-exchange chromatography with Dowex resin.

-

Quantification: Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced against the concentration of this compound acid to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for MMP and TIMP Expression

This protocol is for quantifying the changes in mRNA expression of MMPs and TIMPs in ocular cells (e.g., human ciliary muscle cells) following treatment with this compound acid.

Materials:

-

Cultured human ciliary muscle cells

-

This compound acid

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers specific for human MMP-1, MMP-2, MMP-3, MMP-9, TIMP-1, TIMP-2, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Primer Sequences (Example):

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| MMP-1 | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| MMP-2 | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| MMP-3 | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| MMP-9 | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| TIMP-1 | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| TIMP-2 | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| GAPDH | TGA GGG GAC CCA TTT TGT G | TGT AGG TGT AAT GGG GGT AGC |

| Note: Primer sequences should be validated for specificity and efficiency. |

Procedure:

-

Cell Treatment: Treat cultured cells with this compound acid at various concentrations and for different time points.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes (MMPs and TIMPs) normalized to the expression of the housekeeping gene. The comparative CT (ΔΔCT) method is commonly used for this purpose.

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in reducing IOP in patients with open-angle glaucoma and ocular hypertension.[7][8][9]

| Study / Meta-analysis | Duration | Patient Population | Mean IOP Reduction | Reference |

| Meta-analysis vs. Timolol | 3 Months | Open-Angle Glaucoma / Ocular Hypertension | 30.2% (this compound) vs. 26.9% (Timolol) | [8] |

| Meta-analysis vs. Brimonidine | Up to 12 Months | Open-Angle Glaucoma / Ocular Hypertension / Normal-Tension Glaucoma | Favored this compound (WMD = 1.10 mmHg) | [10] |

| Meta-analysis (Angle-Closure Glaucoma) | Various | Angle-Closure Glaucoma | Mean: 7.9 mmHg (32.4%); Peak: 7.4 mmHg (29.8%); Trough: 7.9 mmHg (32.5%) | [9] |

| Review of Clinical Trials | 1 to 12 Months | Glaucoma / Ocular Hypertension | 22% to 39% | [7] |

Conclusion

This compound remains a cornerstone in the management of glaucoma and ocular hypertension. Its well-characterized mechanism of action, centered on the activation of the FP receptor and the subsequent increase in uveoscleral outflow via the modulation of MMPs, provides a solid foundation for its clinical use. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals working in the field of ophthalmology and prostaglandin analog research. Further investigation into the intricate details of its downstream signaling pathways may yet uncover novel therapeutic targets and strategies for the treatment of glaucoma.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meta-analysis of randomised controlled trials comparing this compound with timolol in the treatment of patients with open angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meta-analysis of the Efficacy and Safety of this compound Monotherapy in Patients With Angle-closure Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Meta‐analysis of randomised controlled trials comparing this compound with brimonidine in the treatment of open‐angle glaucoma, ocular hypertension or normal‐tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Latanoprost's Neuroprotective Effects on Retinal Ganglion Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma, primarily recognized for its efficacy in lowering intraocular pressure (IOP).[1][2][3] However, a growing body of evidence suggests that this compound also exerts direct neuroprotective effects on retinal ganglion cells (RGCs), independent of its IOP-lowering action.[4][5][6] This technical guide provides an in-depth overview of the current understanding of these neuroprotective mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Quantitative Data on Neuroprotective Efficacy

This compound has been shown to enhance RGC survival in various in vitro and in vivo models of glaucomatous optic neuropathy. The following tables summarize the quantitative findings from key studies.

Table 1: Neuroprotective Effects of this compound on Retinal Ganglion Cells in an NMDA-Induced Excitotoxicity Model

| Organism/Cell Line | This compound Concentration/Dose | Vehicle Control RGC Survival | This compound-Treated RGC Survival | Percentage Increase in Survival | Reference |

| Sprague-Dawley Rats | 30 pmol (intravitreal) | 556 ± 122 cells/mm² | 846 ± 178 cells/mm² | 52.16% | [7] |

| Sprague-Dawley Rats | 300 pmol (intravitreal) | 555.5 ± 122.0 cells/mm² | 829.9 ± 140.3 cells/mm² | 49.4% | [8] |

Table 2: Neuroprotective Effects of this compound on Retinal Ganglion Cells Following Optic Nerve Axotomy/Crush

| Organism/Cell Line | This compound Concentration/Dose | Vehicle Control RGC Survival | This compound-Treated RGC Survival | Percentage Increase in Survival | Reference |

| Sprague-Dawley Rats | 0.3 pmol (intravitreal) | 462 ± 75 cells/mm² | 815 ± 239 cells/mm² | 76.41% | [7] |

| Sprague-Dawley Rats | 300 nmol/eye (intravitreal) | 461.5 ± 74.9 cells/mm² | 1160.1 ± 170.5 cells/mm² | 151.4% | [8] |

| Rat | Intravitreal this compound Acid (200 pmol/eye) | 1478 ± 159 RGCs/mm² | 2272 ± 555 RGCs/mm² | 53.7% | [1] |

| Rat | Topical this compound | TUNEL-positive cells significantly decreased (p=0.015) | Not Applicable | Not Applicable | [9] |

Table 3: Neuroprotective Effects of this compound on Retinal Ganglion Cells in Hypoxia and Ischemia-Reperfusion Models

| Organism/Cell Line | This compound Concentration/Dose | Effect | Reference |

| Primary Cultured Rat RGCs | 100 nM this compound Acid | Significantly increased RGC survival in glutamate- and hypoxia-induced death | [4] |

| New Zealand Rabbits | Topical this compound | Significantly fewer apoptotic cells in all retinal layers compared to NaCl-treated group (P<0.05) | [10][11] |

| Primary Cultured Rat RGCs | 100 nM this compound | Suppressed the hypoxia-induced down-regulation of NF-κB p65 phosphorylation at serine 468 from 72.2% to 42.2% | [12] |

Table 4: Effects of this compound on RGC-5 Cell Line

| Parameter | This compound Concentration | Observation | Reference |

| Cell Viability | 0.1 µM | Increased by approximately 30.5% (P < 0.01) | [13] |

| Neurite Outgrowth | 0.1 µM | Significant promotion of neurite outgrowth | [13] |

| Apoptosis | Not specified | Increased RGC-5 cell viability and reduced caspase-3 positive cells | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature investigating the neuroprotective effects of this compound.

In Vivo Models

1. NMDA-Induced Retinal Ganglion Cell Excitotoxicity

-

Procedure:

-

RGCs are retrogradely labeled with Fluorogold by injection into the superior colliculus.

-

After a week to allow for dye transport, a baseline density of labeled RGCs is established.

-

Intravitreal injection of N-Methyl-D-Aspartate (NMDA) (e.g., 20 nmol/eye) is performed to induce excitotoxic RGC death.[8]

-

This compound or vehicle is administered intravitreally at various doses (e.g., 0.03 to 300 pmol/eye) 15 minutes prior to the NMDA injection.[7][8]

-

After a set period (e.g., 7 days), the animals are euthanized, and the retinas are flat-mounted.

-

Surviving Fluorogold-labeled RGCs are counted under a fluorescence microscope, and the cell density (cells/mm²) is calculated.

-

2. Optic Nerve Axotomy/Crush

-

Procedure:

-

RGCs are retrogradely labeled with Fluorogold as described above.

-

The optic nerve is exposed intraorbitally and either transected or crushed with forceps for a specific duration.

-

This compound or vehicle is administered intravitreally at various doses 15 minutes before the axotomy.[8]

-

After a defined survival period (e.g., 10 days), the retinas are harvested and processed for RGC counting.[7]

-

3. Ischemia-Reperfusion Injury

-

Procedure:

-

Animals are pre-treated with topical this compound, bimatoprost, travoprost, or 0.9% NaCl for one week.[10][11]

-

Ischemia is induced by anterior chamber irrigation for 60 minutes.[10][11]

-

After 24 hours of reperfusion, the animals are sacrificed.[10][11]

-

Enucleated eyes are processed for light and electron microscopy, immunohistochemistry for apoptotic cells, and retinal morphometry.

-

Vitreous samples are analyzed for xanthine oxidase (XO) activity as a measure of oxidative stress.[10][11]

-

In Vitro Models

1. Primary Retinal Ganglion Cell Culture

-

Source: Retinas of 6-day-old Wistar rats.[4]

-

Procedure:

-

Purified RGCs are obtained using a two-step immunopanning procedure.[4]

-

Cells are cultivated for 72 hours.

-

Neuroprotective effects of prostaglandin analogues (1 nM, 10 nM, and 100 nM) are investigated by exposing the RGCs to either 25 µM glutamate for 72 hours or a 5% O₂ hypoxic condition for 24 hours.[4]

-

RGC viability is assessed and normalized to the control condition.

-

2. RGC-5 Cell Line Culture and Assays

-

Cell Line: RGC-5, a transformed rat retinal ganglion cell line.

-

Apoptosis Induction: Serum deprivation and exposure to exogenous glutamate.[9]

-

Assays:

-

Cell Viability: XTT assay is used to measure cell viability with and without this compound acid.[9]

-

Apoptosis Detection: Immunocytochemistry for activated caspase-3 and TUNEL staining are performed.[9]

-

Intracellular Calcium Imaging: Fluo-4 fluorescence is used to measure changes in intracellular calcium levels evoked by glutamate.[9]

-

Neurite Outgrowth: Differentiated RGC-5 cells are treated with this compound, and neurite length is measured using an ArrayScan HCS Reader and Neurite Outgrowth BioApplication.[13]

-

Western Blotting: Expression levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) are analyzed to investigate signaling pathways.[13]

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are mediated by a complex interplay of signaling pathways.

FP Receptor-Mediated PI3K/Akt/mTOR Pathway

This compound acid, the active form of this compound, can promote neurite outgrowth in RGC-5 cells.[13] This effect is mediated through the prostaglandin F receptor (FP receptor) and subsequent activation of the PI3K/Akt/mTOR signaling pathway.[13] Inhibition of the FP receptor, PI3K, or mTOR blocks the neuroregenerative effects of this compound.[13]

FP Receptor-Mediated PI3K/Akt/mTOR Signaling Pathway

OATP2B1/Klotho-Mediated Pathway

Recent evidence suggests a neuroprotective mechanism independent of the FP receptor. This compound acid can be transported into RGCs via the organic anion transporting polypeptide 2B1 (OATP2B1).[1] Inside the cell, it facilitates the expression and shedding of the anti-aging protein Klotho.[1] Shed Klotho fragments then act to reduce intracellular reactive oxygen species (ROS) and suppress the activation of calpain, a calcium-dependent protease involved in apoptosis.[1] This pathway is particularly relevant in the context of axonal injury.[1]

OATP2B1/Klotho-Mediated Neuroprotective Pathway

Modulation of NF-κB Signaling

In a model of hypoxia-induced RGC stress, this compound has been shown to modulate the activity of NF-κB, a key regulator of apoptosis.[12] Specifically, this compound enhances the down-regulation of phosphorylation of the NF-κB p65 subunit at serine 468, a modification that suppresses NF-κB's pro-apoptotic activity.[12] This suggests that this compound can shift the balance of NF-κB signaling towards a pro-survival outcome.

Modulation of NF-κB Signaling by this compound

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the neuroprotective effects of this compound on RGCs.

Generalized Experimental Workflow

Conclusion

The evidence strongly supports a direct neuroprotective role for this compound on retinal ganglion cells, adding a significant dimension to its therapeutic profile beyond IOP reduction. The multifaceted mechanisms, involving both FP receptor-dependent and -independent pathways, offer multiple avenues for further research and drug development. Understanding these pathways in greater detail will be crucial for optimizing neuroprotective strategies for glaucoma and other optic neuropathies. The experimental protocols outlined in this guide provide a foundation for reproducible and rigorous investigation in this promising area of ophthalmology.

References

- 1. The neuroprotective effect of this compound acts via klotho‐mediated suppression of calpain activation after optic nerve transection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Neuroprotective properties of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of prostaglandin analogues on retinal ganglion cell death independent of intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinal ganglion cell neuroprotection in a rat model of glaucoma following brimonidine, this compound or combined treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotection in glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of this compound on rat retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. This compound protects rat retinal ganglion cells from apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the protective effects of prostaglandin analogues in the ischemia and reperfusion model of rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the Protective Effects of Prostaglandin Analogues in the Ischemia and Reperfusion Model of Rabbit Eyes [jstage.jst.go.jp]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. This compound Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Latanoprost's Impact on Extracellular Matrix Remodeling in the Trabecular Meshwork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line therapy for open-angle glaucoma, primarily functioning to lower intraocular pressure (IOP).[1][2] While its principal mechanism is recognized as enhancing uveoscleral outflow, a growing body of evidence indicates that this compound also significantly influences the conventional outflow pathway through the trabecular meshwork (TM).[3][4] This guide delves into the core of this mechanism: the intricate process of extracellular matrix (ECM) remodeling within the TM, driven by this compound.

The TM is a complex, sieve-like tissue responsible for draining aqueous humor from the eye's anterior chamber.[5] In glaucoma, an increase in outflow resistance within the TM leads to elevated IOP. This compound's effect on the TM involves the modulation of enzymes that remodel the ECM, thereby altering this resistance. This document provides a comprehensive technical overview of the molecular and cellular effects of this compound on the TM, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: A Focus on ECM Remodeling

This compound, a prodrug, is hydrolyzed in the cornea to its active form, this compound acid.[1] This active metabolite is a selective agonist for the prostaglandin F2α (FP) receptor, which is present in human TM cells.[6][7] The binding of this compound acid to the FP receptor initiates a signaling cascade that culminates in the remodeling of the TM's ECM. This remodeling is primarily achieved by altering the balance between matrix metalloproteinases (MMPs), enzymes that degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).[8][9]

Quantitative Effects of this compound on MMP and TIMP Expression

This compound treatment of human trabecular meshwork cells leads to significant changes in the gene expression of various MMPs and TIMPs. The following tables summarize the quantitative data from real-time RT-PCR experiments.

Table 1: this compound-Induced Changes in MMP mRNA Expression in Human Trabecular Meshwork Cells [8][9]

| Gene | Change in Expression | Notes |

| MMP-1 | Increased | Upregulated in four out of five cell cultures. |

| MMP-3 | Increased | Upregulated in four out of five cell cultures. |

| MMP-11 | Decreased | --- |

| MMP-15 | Decreased | --- |

| MMP-17 | Increased | Upregulated in three out of five cell cultures. |

| MMP-24 | Increased | Upregulated in all five cell cultures. |

Table 2: this compound-Induced Changes in TIMP mRNA Expression in Human Trabecular Meshwork Cells [8][9]

| Gene | Change in Expression | Notes |

| TIMP-2 | Increased | Upregulated in three out of five cell cultures. |

| TIMP-3 | Increased | Upregulated in three out of five cell cultures. |

| TIMP-4 | Increased | Upregulated in three out of five cell cultures. |

The upregulation of specific MMPs, such as MMP-1, -3, -17, and -24, suggests an increased capacity for the degradation of ECM components like collagens and fibronectin.[5] Concurrently, the increase in TIMP-2, -3, and -4 may represent a compensatory mechanism to finely regulate the proteolytic activity and maintain tissue homeostasis.[8][9]

Signaling Pathways

The signaling cascade initiated by this compound in TM cells is multifaceted, involving the FP receptor and downstream effectors that ultimately modulate gene expression.

Prostaglandin F2α Receptor Signaling

The primary event is the binding of this compound acid to the G-protein coupled FP receptor.[6][7] This interaction is known to stimulate phosphoinositide turnover and lead to an increase in intracellular calcium concentration, key events in intracellular signaling.[6]

Involvement of NF-κB and Rho-Kinase Pathways

Downstream of the initial FP receptor activation, evidence suggests the involvement of the NF-κB and Rho-kinase signaling pathways. This compound has been shown to increase the expression of NF-κB p65 and decrease its inhibitor, IκBα, in trabecular meshwork cells.[2] The Rho-kinase pathway, a key regulator of the actin cytoskeleton and cell contractility, is also implicated in the ECM remodeling process. While this compound's direct effect on the Rho-kinase pathway in TM cells is an area of ongoing research, it is known to influence the actin cytoskeleton, which is closely linked to ECM dynamics.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the trabecular meshwork.

Human Trabecular Meshwork (hTM) Cell Culture

-

Tissue Source: Human donor corneoscleral rims, obtained from eye banks, are a common source for primary hTM cell cultures.[10][11] It is recommended to use tissue from donors under 60 years of age for optimal cell yield and growth characteristics.[10]

-

Isolation:

-

Dissect the trabecular meshwork from the corneoscleral rim under a dissecting microscope.

-

Cut the TM into small explants (1-2 mm²).

-

Place the explants in a culture dish coated with a suitable substrate (e.g., collagen I).

-

Add culture medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., penicillin/streptomycin).[10]

-

-

Culture and Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.

-

hTM cells will migrate out from the explants.

-

Change the medium every 2-3 days.

-

Once confluent, passage the cells using trypsin-EDTA.

-

This compound Treatment of hTM Cells

-

Preparation of this compound Acid: this compound is supplied as an isopropyl ester prodrug and needs to be hydrolyzed to its active free acid form for in vitro studies.

-

Cell Plating: Seed hTM cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, chamber slides for immunofluorescence).

-

Treatment:

-

Grow cells to near confluence.

-

Replace the growth medium with a serum-free or low-serum medium for a period of synchronization (e.g., 24 hours).

-

Add this compound acid to the medium at the desired concentrations (e.g., 0.03 µg/mL, which is a therapeutically relevant concentration).[8]

-

Include a vehicle control (e.g., ethanol or DMSO, depending on the solvent for this compound acid).

-

Incubate for the desired time period (e.g., 24 hours for gene expression studies).[8][9]

-

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

RNA Isolation:

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

-

cDNA Synthesis:

-

Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

-

Real-Time PCR:

-

Perform real-time PCR using a thermocycler with specific primers for the target genes (MMPs and TIMPs) and a reference gene (e.g., GAPDH).

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan) for detection.

-

The relative quantification of gene expression can be calculated using the ΔΔCt method.

-

Immunofluorescence Staining for Actin

-

Cell Preparation: Grow and treat hTM cells on glass coverslips or chamber slides.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

-

Staining:

-

Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin.

-

A counterstain for the nucleus (e.g., DAPI) can also be included.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Conclusion

This compound's influence on the trabecular meshwork is a critical aspect of its IOP-lowering efficacy. The remodeling of the extracellular matrix, driven by a complex interplay of MMPs and TIMPs, represents a key mechanism. The upregulation of specific MMPs, initiated by the activation of the FP receptor and subsequent signaling cascades, leads to a reduction in outflow resistance. This in-depth guide provides a foundation for researchers and drug development professionals to further explore this mechanism, with the ultimate goal of developing more targeted and effective therapies for glaucoma. The provided experimental protocols offer a starting point for investigating the nuanced effects of this compound and other compounds on TM biology. Future research should continue to unravel the intricate signaling networks and the precise roles of individual MMPs and TIMPs in regulating aqueous humor outflow.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Effects of this compound and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways | PLOS One [journals.plos.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effect of prostaglandin analogs: this compound, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Stanniocalcin-1 (STC-1), a downstream effector molecule in this compound signaling, acts independent of the FP receptor for intraocular pressure reduction | PLOS One [journals.plos.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Effect of this compound on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of human trabecular meshwork cell cultures using nontransplantable corneoscleral rims - PMC [pmc.ncbi.nlm.nih.gov]

Latanoprost: A Prostaglandin Analog with Expanding Therapeutic Horizons Beyond Glaucoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analog, is a well-established first-line treatment for elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its mechanism of action in reducing intraocular pressure is primarily through the increase of uveoscleral outflow of aqueous humor. However, a growing body of research has unveiled a spectrum of intriguing pharmacological effects beyond its ophthalmic applications, opening new avenues for investigation in dermatology and adipose tissue modulation. This technical guide provides a comprehensive overview of the core non-glaucoma research applications of this compound, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

This compound in Hair and Eyelash Growth: From Side Effect to Therapeutic Target

One of the most widely observed and studied non-glaucoma effects of this compound is its ability to stimulate the growth of eyelashes and hair, a phenomenon termed hypertrichosis.[1][2][3] This was initially noted as a side effect in glaucoma patients, but has since been harnessed for cosmetic and therapeutic purposes in hypotrichosis of the eyelashes and alopecia.[4]

The underlying mechanism involves the interaction of this compound with prostanoid receptors, specifically the prostaglandin F receptor (FP receptor), located in the hair follicles.[4][5] This interaction is believed to stimulate resting follicles in the telogen (resting) phase to enter the anagen (growth) phase and prolong the duration of the anagen phase, resulting in longer, thicker, and more numerous hairs.[2][4][6]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in promoting hair and eyelash growth has been demonstrated in various studies, with key quantitative findings summarized below.

| Application | Study Type | This compound Concentration | Duration | Key Findings | Reference |

| Eyelash Growth | Clinical Trial | 0.005% | 10 weeks | Increased eyelash length from 5.8mm to 6.6mm (0.8mm increase).[6] | [6] |

| Eyelash Growth | Clinical Trial | 0.005% | 3 months | Significant increase in eyelash length and darker pigmentation compared to placebo.[7] | [7] |

| Eyelash Alopecia Areata | Clinical Trial | 0.005% | 2 years | Complete regrowth in 17.5%, moderate regrowth in 27.5% of patients.[8][9] | [8][9] |

| Androgenetic Alopecia (Scalp) | Double-Blind, Placebo-Controlled Trial | 0.1% | 24 weeks | Significantly increased hair density compared to baseline and placebo.[4][10][11] | [4][10][11] |

| Androgenetic Alopecia (Scalp) | Double-Blind, Placebo-Controlled Trial | 0.005% | 12 weeks | Significantly increased hair density and regrowth.[4] | [4] |

| Androgenetic Alopecia (Primates) | Preclinical Study | 500 µg/ml | 3 months | Moderate to marked hair regrowth with a 5-10% conversion of vellus to terminal hairs.[12] | [12] |

Experimental Protocols

Clinical Trial for Eyelash Growth in Healthy Volunteers:

-

Study Design: A 3-month, randomized, double-blind, placebo-controlled pilot study.

-

Participants: Thirty healthy volunteers were divided into two groups (n=15 each).

-

Intervention: The this compound group received a vehicle containing 0.005% this compound, while the placebo group received only the vehicle (a transparent eyelash mascara).

-

Application: Participants applied the solution topically to the eyelashes once daily at night.

-

Outcome Measures: Eyelash length and color were measured at baseline and at months 1, 2, and 3. Intraocular pressure was also monitored.[7]

Clinical Trial for Androgenetic Alopecia:

-

Study Design: A 24-week, randomized, double-blind, placebo-controlled study.

-

Participants: Sixteen men with mild androgenetic alopecia.

-

Intervention: this compound 0.1% and a placebo solution were applied daily to two separate mini-zones on the scalp.

-

Outcome Measures: Hair density, diameter, pigmentation, and anagen/telogen ratio were measured at baseline and throughout the study period.[10][11]

Signaling Pathway for this compound-Induced Hair Growth

The proposed signaling pathway for this compound's effect on hair follicles is initiated by its binding to the FP receptor. This activation is thought to trigger downstream signaling cascades that ultimately modulate the hair cycle.

Caption: this compound signaling in hair follicles.

Modulation of Skin Pigmentation

Another notable effect of this compound is the induction of hyperpigmentation in the iris, eyelashes, and periocular skin.[13][14] While often considered an undesirable side effect in glaucoma treatment, the underlying mechanism presents an interesting area for dermatological research, particularly in the context of pigmentation disorders.

The mechanism of this compound-induced pigmentation is attributed to the stimulation of melanogenesis, the process of melanin production, within melanocytes.[13][15] This is thought to occur through an effect on the enzyme tyrosinase, a key regulator of melanin synthesis.[13][16] Importantly, studies have shown that this compound does not induce the proliferation of melanocytes, suggesting a functional rather than a mitogenic effect.[13] The increased pigmentation of the periocular skin is generally reversible upon discontinuation of the drug.[13][14][15]

Quantitative Data on Pigmentation Changes

| Parameter | Study Type | This compound Concentration | Duration | Key Findings | Reference |

| Periocular Hyperpigmentation | Retrospective Study | Not specified | 12 months | Incidence of 1% in patients treated with this compound.[17] | [17] |

| Eyelash Darkening | Clinical Trial | 0.005% | 3 months | Significant change in eyelash color towards darker hues.[7] | [7] |

Experimental Protocols

In Vitro Study of this compound-Induced Pigmentation:

-

Cell Culture: Human iridial melanocytes are cultured.

-

Intervention: Melanocytes are treated with this compound. In some experiments, they are co-cultured with other cell types like fibroblasts or keratinocytes.

-

Outcome Measures: Melanogenesis is assessed by measuring the activity of dopa oxidase, a key enzyme in melanin synthesis. The expression of the FP receptor on different cell types is investigated using immunofluorescence and RT-PCR.[18][19]

Signaling Pathway for this compound-Induced Melanogenesis

The signaling pathway for this compound-induced pigmentation involves the stimulation of melanin production in melanocytes. Evidence suggests an indirect mechanism where this compound acts on adjacent fibroblasts, which in turn stimulate melanocytes.

Caption: this compound's indirect effect on melanogenesis.

Impact on Adipose Tissue: A Potential for Localized Fat Reduction

A more recently explored non-glaucoma application of this compound is its effect on adipose tissue. Clinical observations of periorbital fat atrophy (deepening of the upper eyelid sulcus) in glaucoma patients using prostaglandin analogs prompted research into their anti-adipogenic properties.[20][21]

In vitro studies have demonstrated that this compound can inhibit the differentiation of preadipocytes into mature adipocytes and reduce intracellular lipid accumulation.[20][21][22] This effect is mediated through the downregulation of key adipogenic transcription factors, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα).[20][22]

Quantitative Data on Anti-Adipogenic Effects

| Parameter | Study Type | This compound Concentration | Duration | Key Findings | Reference |

| Adipocyte Differentiation | In Vitro Study | 1:100 dilution of commercial formulation | 14 days | Inhibited human preadipocyte differentiation and intracellular lipid accumulation.[20][21] | [20][21] |

| Adipogenic Gene Expression | In Vitro Study | 1:100 dilution of commercial formulation | 7 days | Down-regulated the expression of PPARγ and C/EBPα.[20][22] | [20][22] |

| Focal Adipose Reduction (Mice) | Preclinical Study | Not specified | 14 days | Significantly reduced inguinal fat pad volume without inducing cell lysis or inflammation.[23] | [23] |

Experimental Protocols

In Vitro Anti-Adipogenic Assay:

-

Cell Culture: Human orbital adipose precursors (preadipocytes) are cultured.

-

Intervention: Cells are treated with this compound (e.g., a 1:100 dilution of the commercial formulation) for 24 hours at the initiation of differentiation.

-

Outcome Measures:

-

At day 7, the expression of adipogenic transcription factors (PPARγ and C/EBPα) is determined by real-time RT-PCR.

-

At day 14, intracellular lipid accumulation is visualized by Oil Red O staining and quantified by measuring lipid absorbance. The expression of the adipocyte marker lipoprotein lipase (LPL) is also determined by real-time RT-PCR.[20][21][22]

-

Signaling Pathway for this compound-Induced Inhibition of Adipogenesis

The inhibitory effect of this compound on adipocyte differentiation is a promising area for research into localized fat reduction. The proposed signaling pathway involves the modulation of key transcription factors that govern adipogenesis.

References

- 1. kirschderm.com [kirschderm.com]

- 2. hims.com [hims.com]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. fagronacademy.us [fagronacademy.us]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. A Randomized, Double-Blind, Placebo-Controlled Pilot Study to Evaluate the Efficacy and Safety of this compound for Eyelash Growth in Aesthetic Medicine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound in the treatment of eyelash alopecia in alopecia areata universalis [pubmed.ncbi.nlm.nih.gov]

- 10. Posters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of this compound on hair growth in the bald scalp of the stump-tailed macacque: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Increased eyelid pigmentation associated with use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jscholarpublishers.com [jscholarpublishers.com]

- 16. researchgate.net [researchgate.net]

- 17. The clinical impact and incidence of periocular pigmentation associated with either this compound or bimatoprost therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. This compound-induced pigmentation in human iridial melanocytes is fibroblast dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. In Vitro Study of Antiadipogenic Profile of this compound, Travoprost, Bimatoprost, and Tafluprost in Human Orbital Preadiopocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro study of antiadipogenic profile of this compound, travoprost, bimatoprost, and tafluprost in human orbital preadiopocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Investigating the Off-Target Effects of Latanoprost In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.[1][3] While highly effective, this compound is associated with a range of local and systemic side effects, including changes in iris pigmentation, eyelash growth, and conjunctival hyperemia.[4][5][6][7] Understanding the off-target effects of this compound at a cellular and molecular level is crucial for a comprehensive safety assessment and for the development of future glaucoma therapies with improved side-effect profiles. This technical guide provides an in-depth overview of the in vitro off-target effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Data Summary: Quantitative In Vitro Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on the off-target effects of this compound on various cell types.

Table 1: Cytotoxic Effects of this compound on Human Corneal Stromal (HCS) Cells [8][9]

| Concentration of this compound | Exposure Time | Observation |

| > 3.125 mg/L | Dose- and time-dependent | Morphological abnormality, growth retardation, viability decline, plasma membrane permeability elevation.[8] |

| 6.25 mg/L | - | Arrested cell cycle in S phase.[9] |

| 1.5625 mg/L and above | Time- and concentration-dependent | Decreased cell viability (p < 0.01 or 0.05).[9] |

| 0.78125 mg/L | - | No significant difference in cell viability compared to controls.[9] |

| 6.25 mg/L | 6 hours | 27.4 ± 0.3% of cells showed MTP disruption (p < 0.01).[9] |

| 6.25 mg/L | 12 hours | 45.6 ± 0.4% of cells showed MTP disruption (p < 0.01).[9] |

Table 2: Anti-Adipogenic Effects of this compound

| Cell Type | This compound Concentration | Observation |

| Human Orbital Preadipocytes | 1:100 dilution of commercial formulation | Down-regulated expression of PPARγ and C/EBPα; inhibited accumulation of intra-cytoplasmic lipid droplets and expression of LPL. This compound had the weakest anti-adipogenic effect compared to bimatoprost, travoprost, and tafluprost.[10][11][12] |

| 3T3-L1 Preadipocytes | 100nM (this compound Acid) | Relative oil area of 35.8 ± 18.7% compared to control, indicating inhibition of adipogenesis.[13] |

| 3T3-L1 Preadipocytes | 0.008 µM | 92.82 ± 1.27% G3PDH activity.[14] |

| 3T3-L1 Preadipocytes | 0.08 µM | 60.21 ± 1.96% G3PDH activity.[14] |

| 3T3-L1 Preadipocytes | 0.2 µM | 53.18 ± 1.47% G3PDH activity.[14] |

Table 3: Effects of this compound on Gene and Protein Expression

| Cell Type | This compound Concentration | Target | Effect |

| Human T lymphoblast (MOLT-3) cells | 10 µg/ml | c-fos mRNA | Significant increase.[15][16] |

| Human T lymphoblast (MOLT-3) cells | 10 µg/ml | MMP-9 mRNA | Significant increase.[15][16] |

| Human T lymphoblast (MOLT-3) cells | 10 µg/ml | TIMP-4 mRNA | Significant decrease.[15][16] |

| Human T lymphoblast (MOLT-3) cells | 10 µg/ml | Fibronectin mRNA | Up-regulated.[15][16] |

| Human T lymphoblast (MOLT-3) cells | 10 µg/ml | NF-κB p65 mRNA | Significant 7-fold increase.[15] |

| Human T lymphoblast (MOLT-3) cells | 10 µg/ml | IκBα mRNA | Decrease.[15][16] |

| Immortalized human trabecular meshwork (iHTM) cells | - | Intracellular fibronectin | Increased.[15][16] |

| Human Nonpigmented Ciliary Epithelial (NPE) Cells | Concentration- and time-dependent | COX-2 mRNA | Increase.[17] |

| Human Nonpigmented Ciliary Epithelial (NPE) Cells | - | MMP-1 mRNA | Delayed up-regulation.[17] |

| Human Nonpigmented Ciliary Epithelial (NPE) Cells | - | MMP-2, MMP-9, TIMP-1, TIMP-2 mRNA | No change.[17] |

Table 4: Effects of this compound on Melanoma Cells [18][19]

| Cell Line | Observation |

| Murine cutaneous melanoma (S91 and B16) | Greatly increased tyrosinase activity.[18] |

| Human uveal (OCM1, OCM3, and OM431) and cutaneous (SK-MEL5 and M21) melanoma | Small increases in tyrosinase activity.[18] |

| Human uveal and cutaneous melanoma | Did not enhance the mitotic index.[18][19] |

Key In Vitro Experimental Protocols

This section details the methodologies used in the cited studies to investigate the off-target effects of this compound.

Cytotoxicity and Apoptosis in Human Corneal Stromal (HCS) Cells[8]

-

Cell Culture: Non-transfected human corneal stromal (HCS) cells were cultured.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.78125 mg/l to 50 mg/l.

-

Cell Morphology: Observed using light microscopy.

-

Cell Viability Assay: Methyl thiazolyl tetrazolium (MTT) assay was performed to assess cell viability.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining was used to analyze the cell cycle distribution.

-

Apoptosis Detection:

-

Phosphatidylserine (PS) Externalization: Detected by flow cytometry.

-

DNA Fragmentation: Analyzed to confirm apoptosis.

-

Apoptotic Body Formation: Observed to identify apoptotic cells.

-

-

Caspase Activity: Activation of caspase-3, -8, and -9 was determined by ELISA.

-

Mitochondrial Transmembrane Potential (MTP): Measured by flow cytometry with JC-1 staining.

-

Western Blot: Used to determine the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) regulators, and cytoplasmic cytochrome c release.

Anti-Adipogenic Effects in Human Orbital Preadipocytes[10][11]

-

Cell Culture: Human orbital adipose precursors were used.

-

Treatment: Cells were treated for 24 hours with a 1:100 dilution of the commercial formulation of this compound.

-

Gene Expression Analysis (Day 7): Real-time RT-PCR was used to determine the expression of adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ), and CCAAT-enhancer-binding protein α (C/EBPα).

-

Lipid Accumulation (Day 14):

-

Oil Red O Staining: Cells were stained to visualize intracellular lipid droplets.

-

Lipid Absorbance: Intracellular lipid accumulation was quantified by measuring lipid absorbance.

-

-

Adipocyte Gene Expression (Day 14): Real-time RT-PCR was performed to measure the expression of lipoprotein lipase (LPL).

Gene Expression Analysis in MOLT-3 and iHTM Cells[15][16]

-

Cell Culture: Human T lymphoblast (MOLT-3) cell line and immortalized human trabecular meshwork (iHTM) cells were cultured.

-

Treatment: Cells were treated with 10 μg/ml of this compound.

-

Quantitative PCR (qPCR): Used to study the mRNA expression of target genes in MOLT-3 cells.

-

Immunofluorescence: Employed to analyze protein expression in iHTM cells.

Tyrosinase Activity and Mitotic Index in Melanoma Cell Lines[18]

-